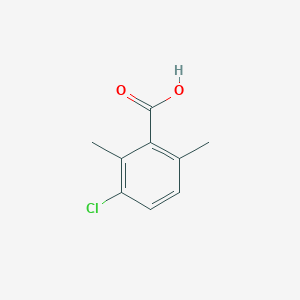

1,4-二碘-2-甲氧基苯

描述

Synthesis Analysis

The synthesis of 1,4-Diiodo-2-methoxybenzene involves introducing iodine atoms onto the methoxybenzene ring. One common method is electrophilic aromatic substitution (EAS), where iodine is introduced via halogenation. For instance, the reaction of 1,2-Diiodobenzene with anisole (methoxybenzene) can yield 1,4-Diiodo-2-methoxybenzene .

Chemical Reactions Analysis

- Guest-Induced Assembly : 1,4-Diiodo-2-methoxybenzene plays a role in the guest-induced assembly of tetracarboxyl-cavitand and tetra(3-pyridyl)-cavitand into a heterodimeric capsule. CH-halogen and CH-pi interactions are significant in controlling the orientation of encapsulated guests during chemical synthesis.

- Electrochemical Applications : Methoxybenzene derivatives, including 1,4-Diiodo-2-methoxybenzene, find applications in electrochemical processes. For example, the electrochemical thiocyanation of methoxybenzene demonstrates high regio- and isomeric-selectivity, crucial for selective electrochemical reactions.

- Energy Storage and Batteries : Derivatives of 1,4-Diiodo-2-methoxybenzene, such as 1,4-Dimethoxybenzene, show promise as catholytes in non-aqueous redox flow batteries. Their high open-circuit potentials and electrochemical reversibility enhance battery efficiency and lifespan.

- Material Science and Polymer Chemistry : These derivatives are relevant in material science, particularly in synthesizing well-defined chemically reactive polymers, such as benzyl bromide functionalized poly(phenyleneethynylene)s.

科学研究应用

1. 化学合成与催化

1,4-二碘-2-甲氧基苯用于四羧酸空穴体和四(3-吡啶基)-空穴体在客体诱导组装成异源二聚体胶囊中。这个过程由 CH-卤素和 CH-π 相互作用促进,并且在控制化学合成中被包封客体的取向中具有重要意义 (Kobayashi 等人,2003)。此外,1,2-二碘苯是一种相关化合物,已被证明是芳烃分子间胺化的有效催化剂前体,表明在催化中具有潜在应用 (Lucchetti 等人,2016)。

2. 电化学应用

研究表明,甲氧基苯衍生物(如 1,4-二碘-2-甲氧基苯)在电化学过程中具有应用。例如,甲氧基苯(苯甲醚)的电化学硫氰化显示出高的区域选择性和异构选择性,这对于选择性电化学反应的发展至关重要 (Gitkis & Becker,2006)。甲氧基氯等相关化合物的电化学还原在碳和银阴极上也得到了广泛研究,提供了对类似甲氧基苯化合物还原过程的见解 (McGuire & Peters,2016)。

3. 储能和电池

在储能方面,1,4-二碘-2-甲氧基苯的衍生物(如 1,4-二甲氧基苯)被认为是用于非水氧化还原液流电池中作为阴极电解质的有前途的材料。它们表现出高的开路电位和非凡的电化学可逆性,这对于提高电池效率和寿命很重要 (Zhang 等人,2017)。

4. 材料科学与聚合物化学

1,4-二碘-2-甲氧基苯及其衍生物在材料科学中得到应用,特别是在聚合物的合成中。例如,使用甲氧基苯的衍生物合成了苄基溴化官能化聚(苯乙炔),证明了该化合物在创建明确的化学反应性聚合物中的相关性 (Wagner & Nuyken,2003)。

5. 环境与大气化学

对甲氧基苯衍生物的研究也有助于我们了解环境和大气化学。木质素模型(包括甲氧基苯化合物)在水溶液中的臭氧化提供了对大气反应和这些化合物对环境的潜在影响的见解 (Mvula、Naumov 和 von Sonntag,2009)。此外,对甲氧基苯与臭氧的气相反应的研究有助于理解其作为对流层中潜在空气污染物的作用 (Sun 等人,2016)。

6. 化学分析与食品科学

在食品科学领域,已经对谷物中挥发性甲氧基苯化合物的分析进行了研究,以了解异味及其来源。这项研究对于食品质量控制和了解储藏谷物中的化学过程至关重要 (Seitz & Ram,2000)。

作用机制

1,4-Diiodo-2-methoxybenzene participates in various reactions through electrophilic aromatic substitution mechanisms. The initial slow step involves the formation of a positively charged benzenonium intermediate, followed by a fast step where a proton is removed, yielding the substituted benzene ring .

属性

IUPAC Name |

1,4-diiodo-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6I2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEFAVJGDUTEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6I2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one](/img/structure/B3301030.png)

![1H-Indole-1-carboxylic acid, 2-borono-5-[3-(1,3-dioxolan-2-yl)propyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301056.png)

![2-Bromo-1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone](/img/structure/B3301064.png)

![Methanone, phenyl-9H-pyrido[3,4-b]indol-1-yl-](/img/structure/B3301067.png)

![4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3301078.png)

![(4-Ethoxyphenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3301086.png)